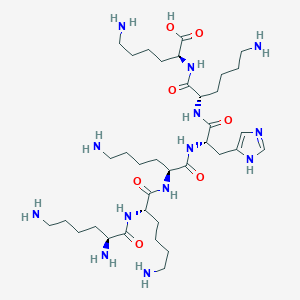![molecular formula C14H18OSe B14191554 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one CAS No. 847258-75-7](/img/structure/B14191554.png)
3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one is an organoselenium compound characterized by the presence of a selenium atom bonded to a cyclohexanone ring and a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one typically involves the reaction of 4-methylbenzyl chloride with sodium selenide, followed by the addition of cyclohexanone. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
Formation of Sodium Selenide: Sodium selenide is prepared by reacting elemental selenium with sodium in anhydrous ethanol.
Reaction with 4-Methylbenzyl Chloride: Sodium selenide is then reacted with 4-methylbenzyl chloride to form 4-methylphenylmethyl selenide.
Addition to Cyclohexanone: The resulting selenide is added to cyclohexanone under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide or selenolate species.
Substitution: The selenide group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide or selenolate species.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one is used as a precursor for the synthesis of more complex organoselenium compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, organoselenium compounds are studied for their potential antioxidant and anti-inflammatory properties. This compound may be investigated for its ability to modulate oxidative stress and inflammation in cellular models.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Selenium-containing compounds have shown promise in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, modulating the activity of enzymes involved in oxidative stress and inflammation. It may also interact with cellular proteins and DNA, influencing cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
3-[(4-Methoxyphenyl)selanyl]-2-phenylimidazo[1,2-a]pyridine: Studied for its neuroprotective effects.
Uniqueness
3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexanone ring and the 4-methylphenyl group differentiates it from other organoselenium compounds, potentially leading to unique applications in various fields.
Eigenschaften
CAS-Nummer |
847258-75-7 |
|---|---|
Molekularformel |
C14H18OSe |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
3-[(4-methylphenyl)methylselanyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18OSe/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(15)9-14/h5-8,14H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
YKBDNRBUOHSPRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C[Se]C2CCCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)

![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)


![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)


![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)
